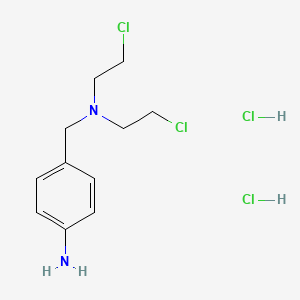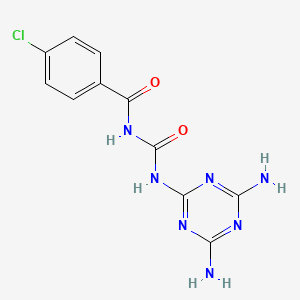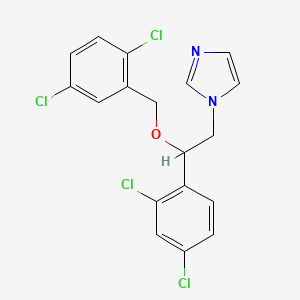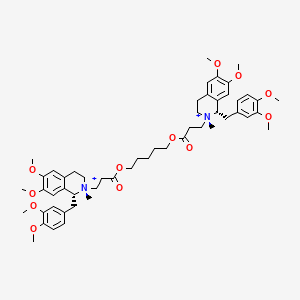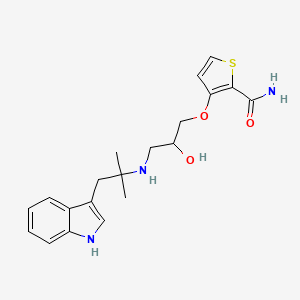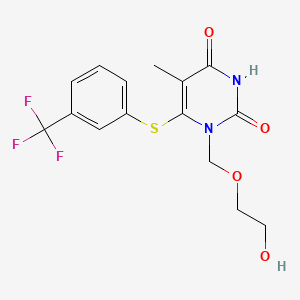
1-((2-Hydroxyethoxy)methyl)-6-((3-(trifluoromethyl)phenyl)thio)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Trifluoromethylheptane, commonly referred to as 3’-CF3HEPT, is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a heptane backbone. This compound is part of the broader class of organofluorines, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Trifluoromethylheptane typically involves the introduction of the trifluoromethyl group into the heptane structure. One common method is the reaction of heptane with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3’-Trifluoromethylheptane may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity 3’-Trifluoromethylheptane suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3’-Trifluoromethylheptane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Trifluoromethylheptane can yield trifluoromethylheptanol, trifluoromethylheptanone, or trifluoromethylheptanoic acid.
Aplicaciones Científicas De Investigación
3’-Trifluoromethylheptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds, including 3’-Trifluoromethylheptane, are explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: The compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and durability.
Mecanismo De Acción
The mechanism by which 3’-Trifluoromethylheptane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The electronegativity of the trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes, receptors, and other biomolecules. This interaction can modulate biochemical pathways and physiological responses, making the compound valuable in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Uniqueness
Compared to other trifluoromethyl-containing compounds, 3’-Trifluoromethylheptane offers a unique combination of properties due to its heptane backbone. This structure provides a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications. Additionally, the specific positioning of the trifluoromethyl group can influence the compound’s chemical behavior and interactions, distinguishing it from other similar compounds.
Propiedades
Número CAS |
125056-75-9 |
|---|---|
Fórmula molecular |
C15H15F3N2O4S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15F3N2O4S/c1-9-12(22)19-14(23)20(8-24-6-5-21)13(9)25-11-4-2-3-10(7-11)15(16,17)18/h2-4,7,21H,5-6,8H2,1H3,(H,19,22,23) |
Clave InChI |
BDSAUJICLBQPCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


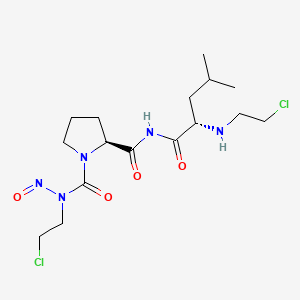

![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
